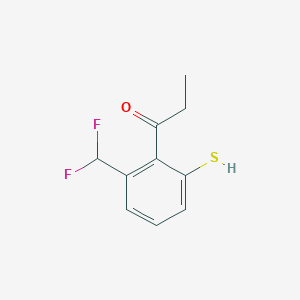
1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a difluoromethyl group and a mercapto group attached to a phenyl ring, which is further connected to a propanone moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one typically involves the introduction of the difluoromethyl and mercapto groups onto a phenyl ring, followed by the attachment of the propanone moiety. One common method involves the use of nucleophilic aromatic substitution reactions, where a difluoromethyl group is introduced using difluoromethylating agents under basic conditions. The mercapto group can be introduced via thiolation reactions using thiolating agents such as thiourea or thiols in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thio derivatives
Aplicaciones Científicas De Investigación
1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the mercapto group can form covalent bonds with nucleophilic residues in the active site of enzymes. This dual functionality allows the compound to modulate the activity of its targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(Trifluoromethyl)-6-mercaptophenyl)propan-1-one
- 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one
- 1-(2-(Difluoromethyl)-6-hydroxyphenyl)propan-1-one
Uniqueness
1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one is unique due to the specific positioning of the difluoromethyl and mercapto groups on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing (difluoromethyl) and electron-donating (mercapto) groups can influence the compound’s overall properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10F2OS |
|---|---|
Peso molecular |
216.25 g/mol |
Nombre IUPAC |
1-[2-(difluoromethyl)-6-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2OS/c1-2-7(13)9-6(10(11)12)4-3-5-8(9)14/h3-5,10,14H,2H2,1H3 |
Clave InChI |
UNVSPWTYMBPAGN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC=C1S)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















